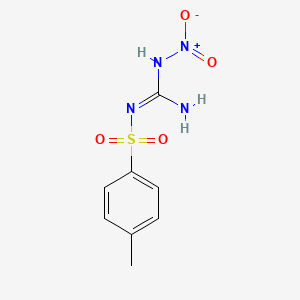
2-(4-methylphenyl)sulfonyl-1-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)sulfonyl-1-nitroguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a 4-methylphenyl ring and a nitroguanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenyl)sulfonyl-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitroguanidine moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitroguanidine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)sulfonyl-1-nitroguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitroguanidine moiety can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-methylphenyl)sulfonyl-1-nitroguanidine can be compared with other similar compounds such as:
4-methylsulfonylphenyl derivatives: These compounds share the sulfonyl group attached to a 4-methylphenyl ring but differ in the functional groups attached to the sulfonyl group.
Nitroguanidine derivatives: These compounds share the nitroguanidine moiety but differ in the substituents attached to the guanidine group.
The uniqueness of this compound lies in its combination of the sulfonyl and nitroguanidine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5465-99-6 |
|---|---|
Molekularformel |
C8H10N4O4S |
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-1-nitroguanidine |
InChI |
InChI=1S/C8H10N4O4S/c1-6-2-4-7(5-3-6)17(15,16)11-8(9)10-12(13)14/h2-5H,1H3,(H3,9,10,11) |
InChI-Schlüssel |
WEMBZGRFZJFXLR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


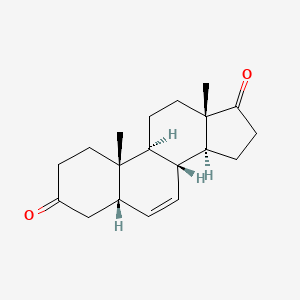
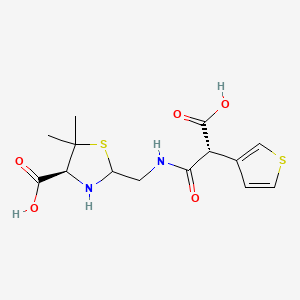
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
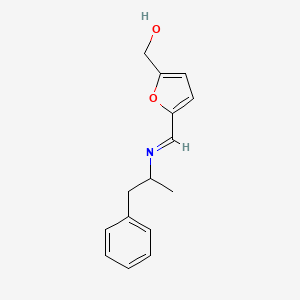

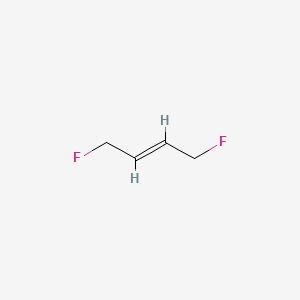
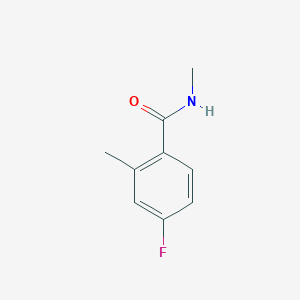
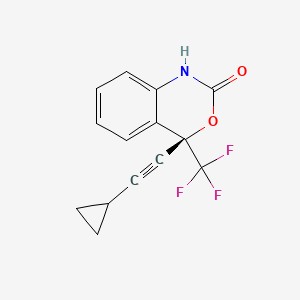
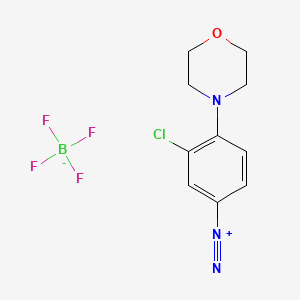


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

